5-Acétylpyrimidine

Vue d'ensemble

Description

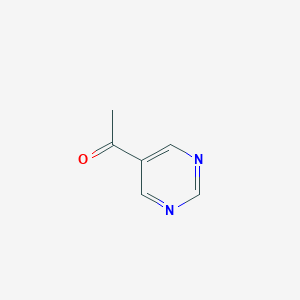

1-(5-Pyrimidinyl)ethanone, also known as 5-pyrimidinyl ethanone or 5-PyrE, is a synthetic compound with a wide range of applications in biological and medical research. It is a versatile compound with a high affinity for binding to proteins, making it a valuable tool for scientists studying protein-protein interactions. 5-PyrE is also used as a fluorescent probe to study the structure and dynamics of proteins and other biomolecules. In addition, its unique chemical structure makes it a useful reagent in organic synthesis.

Applications De Recherche Scientifique

Synthèse de dérivés de pyrimido[4,5-d]pyrimidine

La 5-Acétylpyrimidine sert de précurseur pour la synthèse de dérivés de pyrimido[4,5-d]pyrimidine, qui sont des composés d'un intérêt significatif en chimie médicinale en raison de leur similarité structurale avec les purines et de leurs activités biologiques variées . Ces activités incluent des effets antiprolifératifs, antioxydants, anti-inflammatoires et antimicrobiens, entre autres.

Développement d'agents antiprolifératifs

Les dérivés de this compound ont été explorés pour leurs propriétés antiprolifératives, ce qui en fait des candidats potentiels pour la recherche sur le traitement du cancer. Leur capacité à inhiber la prolifération cellulaire est cruciale dans le développement de nouveaux médicaments en oncologie .

Applications antioxydantes

Les composés synthétisés à partir de la this compound ont montré des propriétés antioxydantes. Cette application est vitale dans la recherche de traitements contre les maladies liées au stress oxydatif, y compris les troubles neurodégénératifs .

Propriétés anti-inflammatoires

Le potentiel anti-inflammatoire des dérivés de this compound est étudié pour le traitement des maladies inflammatoires chroniques. Ces composés pourraient conduire à de nouvelles thérapies pour des affections telles que l'arthrite et l'asthme .

Effets hépatoprotecteurs

La recherche sur les effets hépatoprotecteurs des dérivés de this compound pourrait contribuer au développement de médicaments qui protègent le foie des dommages causés par les toxines ou les maladies .

Activité diurétique

L'activité diurétique de ces dérivés suggère leur utilisation dans la gestion de conditions telles que l'hypertension et l'œdème en favorisant l'excrétion des fluides excédentaires de l'organisme .

Recherche antimicrobienne

Les dérivés de this compound ont été étudiés pour leurs propriétés antimicrobiennes, ce qui pourrait conduire à la création de nouveaux antibiotiques pour lutter contre les souches bactériennes résistantes .

Inhibition enzymatique

Ces composés sont également connus pour inhiber diverses enzymes, telles que la phosphodiestérase, la dihydrofolate réductase et les protéines kinases, qui sont impliquées dans de nombreux processus physiologiques. Cela en fait des outils précieux dans l'étude des maladies liées aux enzymes et le développement d'inhibiteurs enzymatiques comme agents thérapeutiques .

Safety and Hazards

1-(5-Pyrimidinyl)ethanone is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area .

Mécanisme D'action

5-Acetylpyrimidine, also known as 1-(5-Pyrimidinyl)ethanone or 1-(pyrimidin-5-yl)ethanone, is a compound with a molecular weight of 122.1246 . Its mechanism of action involves several steps and pathways, which are discussed below.

Target of Action

It’s worth noting that pyrimido[4,5-d]pyrimidines, which can be synthesized from 5-acetylpyrimidine, have been found to inhibit several enzymes such as phosphodiesterase, dihydrofolate reductase, raf kinase, and p38 protein kinase . These enzymes play crucial roles in various biological processes, including cell proliferation, inflammation, and blood pressure regulation.

Mode of Action

The mode of action of 5-Acetylpyrimidine involves its transformation into other compounds through chemical reactions. For instance, acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc leads to the formation of pyrimido[4,5-d]pyrimidines . These derivatives exhibit varied biological activity .

Biochemical Pathways

5-Acetylpyrimidine is involved in the synthesis of pyrimido[4,5-d]pyrimidines . These compounds are structurally similar to purines and pteridines, which are components of nucleic and folic acids . The biochemical pathways affected by these compounds can have downstream effects on various biological processes, including cell proliferation and inflammation .

Result of Action

The result of 5-Acetylpyrimidine’s action is the formation of pyrimido[4,5-d]pyrimidines . These compounds have been found to exhibit varied biological activity, including antiproliferative, antioxidant, anti-inflammatory, hepatoprotective, diuretic, antimicrobial, and antihypertensive effects .

Action Environment

The environment can influence the action, efficacy, and stability of 5-Acetylpyrimidine. For instance, the reaction for the synthesis of pyrimido[4,5-d]pyrimidines from 5-Acetylpyrimidine is sensitive to the presence of traces of water in the reaction mixture .

Analyse Biochimique

Biochemical Properties

It is known that pyrimidine derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can be influenced by the specific functional groups present in the pyrimidine derivative. For instance, the acetyl group in 5-Acetylpyrimidine could potentially influence its reactivity and interactions with other molecules .

Cellular Effects

The specific cellular effects of 5-Acetylpyrimidine are currently unknown. Pyrimidine derivatives are known to play crucial roles in various cellular processes. They are involved in the synthesis of DNA and RNA, and they can also influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that the acetyl group in 5-Acetylpyrimidine can undergo various chemical reactions, potentially leading to the formation of other pyrimidine derivatives . These derivatives can have different biological activities, potentially influencing enzyme activity, biomolecule binding, and gene expression .

Temporal Effects in Laboratory Settings

It is known that the stability and degradation of pyrimidine derivatives can be influenced by various factors, including temperature, pH, and the presence of other chemicals .

Dosage Effects in Animal Models

The effects of 5-Acetylpyrimidine at different dosages in animal models have not been reported. It is known that the effects of chemical compounds can vary with dosage, and high doses can potentially lead to toxic or adverse effects .

Metabolic Pathways

5-Acetylpyrimidine is likely involved in the metabolic pathways of pyrimidine and its derivatives. Pyrimidine metabolism encompasses all enzymes involved in the synthesis, degradation, salvage, interconversion, and transport of these molecules .

Transport and Distribution

It is known that the transport of chemical compounds within cells can be influenced by various factors, including the presence of specific transporters and binding proteins .

Subcellular Localization

The localization of chemical compounds within cells can be influenced by various factors, including their chemical properties and the presence of specific targeting signals or post-translational modifications .

Propriétés

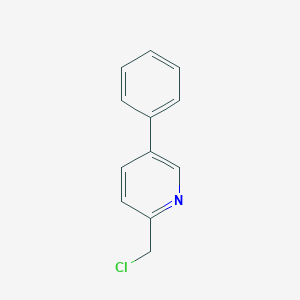

IUPAC Name |

1-pyrimidin-5-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c1-5(9)6-2-7-4-8-3-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COTYNDRSENVEFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

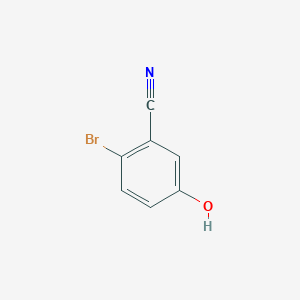

CC(=O)C1=CN=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60341325 | |

| Record name | 1-(5-Pyrimidinyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10325-70-9 | |

| Record name | 1-(5-Pyrimidinyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(pyrimidin-5-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: What is the molecular formula and weight of 5-acetylpyrimidine?

A1: 5-Acetylpyrimidine, also known as 1-(5-Pyrimidinyl)ethanone, has the molecular formula C6H6N2O and a molecular weight of 122.12 g/mol.

Q2: What are the common spectroscopic techniques used to characterize 5-acetylpyrimidine derivatives?

A2: Researchers frequently utilize 1H NMR, 13C NMR, and mass spectrometry to confirm the structure of newly synthesized 5-acetylpyrimidine derivatives. [, , ]

Q3: Can you provide an example of a novel heterocyclic system synthesized using 5-acetylpyrimidine as a building block?

A3: Researchers successfully synthesized pyrimidine structural analogs of natural integrastatins A and B. This involved an acid-catalyzed cyclization reaction of various 4-methyl-5-acetyl pyrimidine derivatives with salicylic aldehyde, leading to the formation of 5-methyl-11,12-dihydro-5H-5,11-epoxybenzo[7,8]oxocino[4,3-d]pyrimidine derivatives. []

Q4: How does the substitution pattern on the pyrimidine ring affect the reactivity of 5-acetylpyrimidines in cyclization reactions?

A4: Studies show that substituents on the 6th position of the pyrimidine ring can hinder the free rotation of the acetyl group in 4-methyl-5-acetylpyrimidines. This steric hindrance negatively impacts the formation of a stable pre-reaction complex, ultimately preventing these derivatives from participating in cyclization reactions. []

Q5: What type of reactions can 5-acetylpyrimidines undergo with hydrazines?

A5: 5-acetylpyrimidines readily react with various aryl and hetaryl hydrazines, as well as isonicotinic acid hydrazide, to yield corresponding hydrazone derivatives. [] Interestingly, under acidic conditions, substituted hydrazines can induce ring contraction of 5-acetylpyrimidines, forming pyrazole derivatives. [, ]

Q6: How does the introduction of a phenyl group at the 2nd position of the pyrimidine ring affect the H/D exchange rate of methyl protons in 5-acetylpyrimidines?

A6: The presence of a phenyl group at the 2nd position significantly accelerates the H/D exchange of methyl protons in the acetyl or ethoxycarbonyl groups of pyrimidine derivatives. This observation highlights the influence of the aromatic ring's electronic properties on the reactivity of the pyrimidine system. []

Q7: Can you describe a method for synthesizing thieno[2,3-d]pyrimidine derivatives using 5-acetylpyrimidine as a starting material?

A7: Starting with 4-mercapto-6-methyl-2-phenyl-5-acetylpyrimidine, alkylation with various activated halomethylene compounds leads to the formation of alkylmercaptopyrimidine intermediates. These intermediates can then undergo cyclization to yield the desired thieno[2,3-d]pyrimidine derivatives. []

Q8: What are some examples of biologically active compounds that can be synthesized from 5-acetylpyrimidine derivatives?

A8: Researchers have synthesized a diverse range of compounds with potential biological activity from 5-acetylpyrimidine derivatives. This includes thieno[2,3-d]pyrimidine derivatives, [] pyrazolo[2,3-d]pyrimidine derivatives, [] isothiazolo[5,4-d]pyrimidine derivatives, [] and 5-acetyl pyrimidine-2, 4, 6-(1H, 3H, 5H)-trione based chalcones. []

Q9: Have any antimicrobial activities been reported for compounds derived from 5-acetylpyrimidine?

A9: Yes, some of the synthesized thieno[2,3-d]pyrimidine derivatives demonstrated promising antimicrobial activity against several bacterial strains. [] Additionally, 5-acetyl pyrimidine-2, 4, 6-(1H, 3H, 5H) trione based chalcones exhibited antifungal and antibacterial activity. []

Q10: What are some other fused pyrimidine systems that can be accessed synthetically from 5-acetylpyrimidine derivatives?

A10: Beyond those mentioned earlier, researchers have successfully synthesized pyrido[2,3-d]pyrimidin-5-ones [, ], pyrimidoquinazolines [], tetrazolopyrimidines [], and various thiazolo[3,2-a]pyrimidine derivatives [] utilizing 5-acetylpyrimidine as a key building block.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

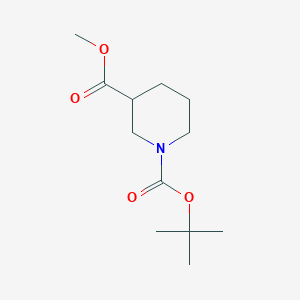

![methyl 5-[(E)-(tert-butylcarbamothioylhydrazinylidene)methyl]-1-(2,4-difluorophenyl)pyrazole-4-carboxylate](/img/structure/B120250.png)